molecular formula C9H11NO2 B14791876 n-Hydroxy-2-methylacetanilide

n-Hydroxy-2-methylacetanilide

Cat. No.: B14791876
M. Wt: 165.19 g/mol
InChI Key: MGSOPJIRTAYBAN-UHFFFAOYSA-N
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Description

n-Hydroxy-2-methylacetanilide is an organic compound belonging to the class of acetanilides. Acetanilides are known for their biological activity and are widely used in the pharmaceutical industry. This compound is characterized by the presence of a hydroxyl group and a methyl group attached to the acetanilide structure, which imparts unique chemical and biological properties.

Preparation Methods

The synthesis of n-Hydroxy-2-methylacetanilide typically involves the reaction of 2-methylacetanilide with hydroxylating agents. One common method is the hydroxylation of 2-methylacetanilide using hydrogen peroxide in the presence of a catalyst. The reaction conditions often include a controlled temperature and pH to ensure the selective formation of the hydroxylated product. Industrial production methods may involve large-scale batch reactors with optimized reaction parameters to maximize yield and purity.

Chemical Reactions Analysis

n-Hydroxy-2-methylacetanilide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be further oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

n-Hydroxy-2-methylacetanilide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, rubber accelerators, and other industrial chemicals.

Mechanism of Action

The mechanism of action of n-Hydroxy-2-methylacetanilide involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

n-Hydroxy-2-methylacetanilide can be compared with other similar compounds such as:

    2-Methylacetanilide: Lacks the hydroxyl group, resulting in different chemical and biological properties.

    4-Hydroxyacetanilide: Has the hydroxyl group at a different position, leading to variations in reactivity and biological activity.

    N-Hydroxyacetanilide: Similar structure but without the methyl group, affecting its overall properties. The uniqueness of this compound lies in the specific combination of the hydroxyl and methyl groups, which imparts distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

N-hydroxy-N-phenylpropanamide

InChI

InChI=1S/C9H11NO2/c1-2-9(11)10(12)8-6-4-3-5-7-8/h3-7,12H,2H2,1H3

InChI Key

MGSOPJIRTAYBAN-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(C1=CC=CC=C1)O

Origin of Product

United States

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